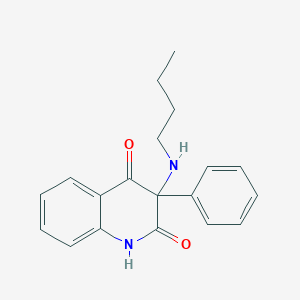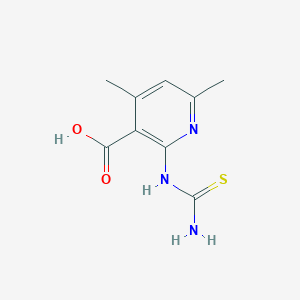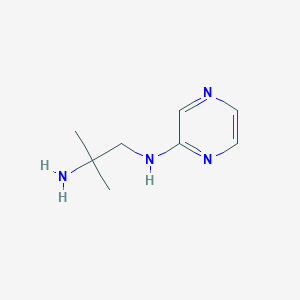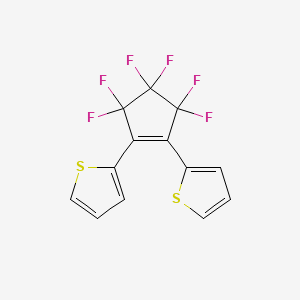
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- is a heterocyclic compound that belongs to the quinazoline-2,4-dione family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound includes a quinolinedione core with butylamino and phenyl substituents, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines and carbonyl compounds. The reaction conditions typically include heating with acid or base catalysts to facilitate the cyclization process . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial gyrase and DNA topoisomerase IV, leading to antimicrobial effects . The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- can be compared with other quinazoline-2,4-dione derivatives. Similar compounds include:
Quinazoline-2,4-dione: A parent compound with a simpler structure but similar biological activities.
3-Substituted quinazoline-2,4-diones: These compounds have various substituents at the 3-position, leading to different biological activities and chemical properties.
Fluoroquinolone-like inhibitors: These derivatives are designed to inhibit bacterial enzymes and have similar antimicrobial activities.
The uniqueness of 2,4(1H,3H)-Quinolinedione, 3-(butylamino)-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinazoline-2,4-dione derivatives.
Propriétés
Numéro CAS |
477950-04-2 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3-(butylamino)-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-13-20-19(14-9-5-4-6-10-14)17(22)15-11-7-8-12-16(15)21-18(19)23/h4-12,20H,2-3,13H2,1H3,(H,21,23) |
Clé InChI |
IULDPALAERJJBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1(C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![5-[4-(Octyloxy)phenyl]-1H-pyrazole](/img/structure/B14232805.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)


![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
